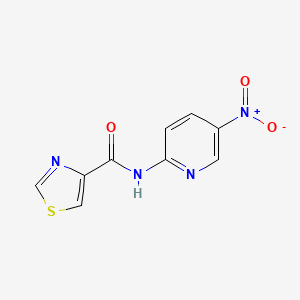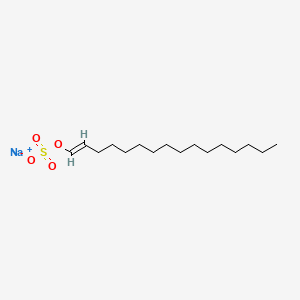
Sodium hexadecenyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hexadecenyl sulfate, also known as sodium hexadecyl sulfate, is a long-chain sodium alkyl sulfate. It is a natural anionic surfactant commonly used in various industrial and research applications. This compound is known for its ability to reduce surface tension, making it an effective emulsifier and detergent .
準備方法
Synthetic Routes and Reaction Conditions: Sodium hexadecenyl sulfate can be synthesized through the sulfation of hexadecanol (cetyl alcohol) using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods: In industrial settings, the production of sodium hexadecenyl sulfate involves continuous sulfation processes where hexadecanol is reacted with sulfur trioxide gas in a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form the final compound. This method ensures high efficiency and scalability for large-scale production .
化学反応の分析
Types of Reactions: Sodium hexadecenyl sulfate primarily undergoes reactions typical of alkyl sulfates, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form hexadecanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Hexadecanol and sulfuric acid.
Oxidation: Hexadecanesulfonic acid.
Substitution: Various alkylated products depending on the nucleophile used.
科学的研究の応用
Sodium hexadecenyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in emulsion polymerization processes, particularly for the polymerization of styrene.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
作用機序
The primary mechanism of action of sodium hexadecenyl sulfate is its ability to reduce surface tension, which allows it to act as an emulsifier and detergent. At the molecular level, it interacts with lipid bilayers, disrupting cell membranes and enhancing the solubility of hydrophobic compounds. This property makes it useful in various applications, from emulsification to cell lysis .
類似化合物との比較
Sodium dodecyl sulfate: Another widely used surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a slightly shorter chain length.
Sodium octadecyl sulfate: Has a longer alkyl chain compared to sodium hexadecenyl sulfate.
Comparison: Sodium hexadecenyl sulfate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emulsifier and surfactant in various applications. Compared to sodium dodecyl sulfate, it has a higher Krafft point, limiting its use in certain applications but providing stability in others .
特性
CAS番号 |
27236-51-7 |
|---|---|
分子式 |
C16H31NaO4S |
分子量 |
342.5 g/mol |
IUPAC名 |
sodium;[(E)-hexadec-1-enyl] sulfate |
InChI |
InChI=1S/C16H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+; |
InChIキー |
MATKDLDRCBUYET-GEEYTBSJSA-M |
異性体SMILES |
CCCCCCCCCCCCCC/C=C/OS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCC=COS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
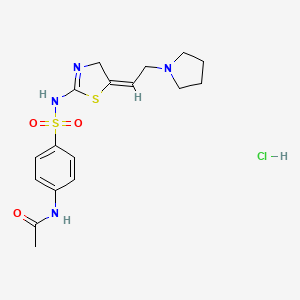
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
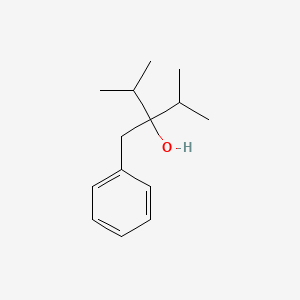
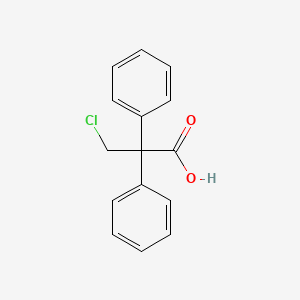

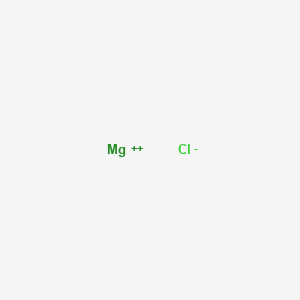
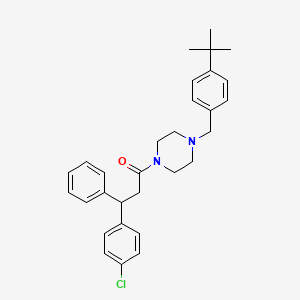
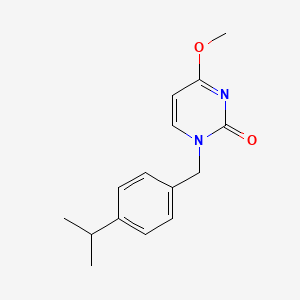
![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
